molecular formula C20H20N2O4 B14186815 Benzene-1,3-dicarboxylic acid;4-methylpyridine CAS No. 874817-82-0

Benzene-1,3-dicarboxylic acid;4-methylpyridine

Cat. No.: B14186815
CAS No.: 874817-82-0
M. Wt: 352.4 g/mol
InChI Key: HHIPTRURBBXXNM-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid;4-methylpyridine is a compound that consists of benzene-1,3-dicarboxylic acid and 4-methylpyridine. This compound is known for its unique structural properties, which include hydrogen bonding and π-π interactions. These interactions contribute to the formation of a laminar structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarboxylic acid;4-methylpyridine involves the reaction between benzene-1,3-dicarboxylic acid and 4-methylpyridine. The components are linked by O-H…N hydrogen bonds, forming nearly planar clusters . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzene-1,3-dicarboxylic acid;4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;4-methylpyridine involves its ability to form hydrogen bonds and π-π interactions. These interactions contribute to its stability and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-dicarboxylic acid: Similar in structure but with different positional isomers.

    4-Methylpyridine: Shares the pyridine ring but lacks the benzene-1,3-dicarboxylic acid component.

Uniqueness

Benzene-1,3-dicarboxylic acid;4-methylpyridine is unique due to its specific combination of benzene-1,3-dicarboxylic acid and 4-methylpyridine, which results in distinct hydrogen bonding and π-π interactions. These properties make it valuable in the design of supramolecular structures and advanced materials .

Properties

CAS No.

874817-82-0

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;4-methylpyridine

InChI

InChI=1S/C8H6O4.2C6H7N/c9-7(10)5-2-1-3-6(4-5)8(11)12;2*1-6-2-4-7-5-3-6/h1-4H,(H,9,10)(H,11,12);2*2-5H,1H3

InChI Key

HHIPTRURBBXXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC=C1.CC1=CC=NC=C1.C1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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